Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)-
Overview
Description
Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom, a methoxy group, and a propenyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- can be achieved through several synthetic routes. One common method involves the iodination of 3-methoxy-4-(2-propenyloxy)benzaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and distillation is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organometallic reagents in tetrahydrofuran.
Major Products Formed
Oxidation: 3-iodo-5-methoxy-4-(2-propenyloxy)benzoic acid.
Reduction: 3-iodo-5-methoxy-4-(2-propenyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity towards these targets. The propenyloxy group may also play a role in its overall bioactivity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-: Similar structure but with a hydroxy group instead of a propenyloxy group.
Benzaldehyde, 3-iodo-4-methoxy-: Lacks the propenyloxy group, making it less complex.
Benzaldehyde, 3-iodo-5-methoxy-: Lacks the propenyloxy group, making it less complex.
Uniqueness
Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-iodo-5-methoxy-4-prop-2-enoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZJVITAXJCFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402669 | |
Record name | Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106331-79-7 | |
Record name | 3-Iodo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106331-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-iodo-5-methoxy-4-(2-propenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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